molecular formula C5H5Cl2NO2S B040633 Pyridine-2-sulfonyl chloride hydrochloride CAS No. 111480-84-3

Pyridine-2-sulfonyl chloride hydrochloride

Cat. No.: B040633
CAS No.: 111480-84-3
M. Wt: 214.07 g/mol
InChI Key: XAJWHCVLZBSLNC-UHFFFAOYSA-N
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Description

Pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H5Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-2-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-2-sulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform or dichloromethane under controlled temperature conditions . Another method involves the use of thionyl chloride (SOCl2) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microchannel reactors has been reported to enhance the efficiency of the reaction by providing better control over reaction conditions and reducing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-2-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the position of the sulfonyl chloride group, which influences its chemical behavior and applications. Its ability to form stable intermediates makes it valuable in various synthetic and industrial processes .

Biological Activity

Pyridine-2-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

This compound is a sulfonamide derivative of pyridine, characterized by the presence of a sulfonyl chloride group attached to the second position of the pyridine ring. The synthesis typically involves chlorination processes that convert hydroxypyridine sulfonic acids into their corresponding sulfonyl chlorides, often utilizing reagents like phosphorus trichloride or phosphorus pentachloride to facilitate the reaction .

Antimicrobial Activity

Pyridine derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain pyridine derivatives showed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.125 μg/mL .

Antitumor Activity

The antitumor potential of this compound is also noteworthy. Pyridine derivatives have been linked to enhanced cytotoxicity against various cancer cell lines. For example, modifications in the pyridine structure can lead to increased potency against specific tumor types, with some derivatives demonstrating IC50 values in the nanomolar range . The introduction of different substituents on the pyridine ring has been shown to significantly influence biological activity, enhancing selectivity and efficacy against cancer cells.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound exhibits anti-inflammatory properties. Compounds derived from this scaffold have been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyridine derivatives. The positioning and nature of substituents on the pyridine ring significantly affect their pharmacological profiles. For example:

Substituent Position Effect on Activity
4th PositionEnhances cytotoxicity against tumor cells
6th PositionImproves antimicrobial efficacy
Aromatic SubstituentsOften increase overall bioactivity

Research has shown that introducing bulky or electron-donating groups at specific positions can enhance binding affinity to target proteins or enzymes involved in disease pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study evaluated a series of pyridine derivatives for their antimicrobial activity against various strains. Compounds were tested for their ability to inhibit growth, showing promising results particularly against E. coli and S. aureus .
  • Cytotoxicity Assessment : In vitro assays were conducted on human cancer cell lines using pyridine derivatives, revealing that some compounds could induce apoptosis at low concentrations while maintaining low toxicity to normal cells .
  • Inflammation Modulation : A study demonstrated that certain derivatives could significantly lower NO production in activated microglial cells, indicating potential for neuroprotective applications .

Properties

IUPAC Name

pyridine-2-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJWHCVLZBSLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549546
Record name Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111480-84-3
Record name Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-sulfonyl chloride hydrochloride;
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